molecular formula C12H13N B147488 1,2,3,4-Tetrahydrocarbazole CAS No. 942-01-8

1,2,3,4-Tetrahydrocarbazole

Cat. No. B147488
CAS RN: 942-01-8
M. Wt: 171.24 g/mol
InChI Key: XKLNOVWDVMWTOB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrocarbazole (THCz) is a tricyclic aromatic structure consisting of a five-membered pyrrole ring fused with one side benzene ring and another side cyclohexane ring . It is majorly present in natural products and biologically active compounds .


Synthesis Analysis

Various researchers have reported new synthetic methods for tetrahydrocarbazoles preparation using conventional methods, microwave methods, or the use of catalysts . The Fischer indole synthesis approach is the most common synthetic method used for the preparation of the tetrahydrocarbazole scaffold . This method uses starting materials like phenyl hydrazine and cyclohexanone . Other synthetic methodologies include ring-opening reactions of donor–acceptor cyclopropanes, metal-catalyzed C–C/C–N bond formation, cycloaddition, conjugate addition, and miscellaneous reactions .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydrocarbazole is C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da .


Chemical Reactions Analysis

1,2,3,4-Tetrahydrocarbazole can serve as favorable synthetic intermediates or precursors en-route to desired complex natural products . It encompasses ring-opening reactions of donor–acceptor cyclopropanes, metal-catalyzed C–C/C–N bond formation, cycloaddition, conjugate addition, and miscellaneous reactions employed for accessing the THC framework .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydrocarbazole appears as a tan powder . Its melting point ranges from 118 - 120 °C, and it has an initial boiling point and boiling range of 325 - 330 °C .

Scientific Research Applications

Fluorophores and Biochemical Research

1-Keto-1,2,3,4-tetrahydrocarbazoles are important synthetic intermediates to obtain carbazole derivatives. Several members of this family emit fluorescence on photoexcitation . These fluorophores based on 1-keto-1,2,3,4-tetrahydrocarbazole skeleton are extremely significant in the context of biochemical and biophysical research .

Synthetic Precursors for Biologically Active Carbazole Alkaloids and Carbazoloquinones

The 1-keto-1,2,3,4-tetrahydrocarbazole skeleton is important because many of its derivatives are the synthetic precursors for various biologically active carbazole alkaloids and carbazoloquinones .

Fluorescence in Biological Processes

Synthetic small molecule-based fluorescent compounds, such as 1-keto-1,2,3,4-tetrahydrocarbazole derivatives, have been utilized for visualizing biological processes in living cells and organisms .

Synthetic Intermediates or Precursors

The tetrahydrocarbazole (THC) motif is ubiquitous in natural products and biologically active compounds. THCs, including 1,2,3,4-tetrahydrocarbazole, can serve as favorable synthetic intermediates or precursors en-route to desired complex natural products .

Antibacterial and Antifungal Applications

Tetrahydrocarbazoles, including 1,2,3,4-tetrahydrocarbazole, are used in the synthesis of antibacterial and antifungal compounds .

Cytotoxic Applications

Tetrahydrocarbazoles are also used in the synthesis of compounds that are cytotoxic against cancer cells .

Photooxygenation Applications

1,2,3,4-Tetrahydrocarbazole can be used as a starting material to prepare spiro[cyclopentane-1,2’-indolin-3’-one] by photooxygenation .

Safety And Hazards

1,2,3,4-Tetrahydrocarbazole may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing vapors or mists . In case of contact, immediate medical attention is required .

Future Directions

1,2,3,4-Tetrahydrocarbazole derivatives are the synthetic precursors for various biologically active carbazole alkaloids and carbazoloquinones . On photoexcitation, 1,2,3,4-Tetrahydrocarbazole derivatives having methoxy or methylenedioxy group in the aromatic ring are found to fluoresce . These fluorophores based on 1-keto-1,2,3,4-tetrahydrocarbazole skeleton can be used for visualizing biological processes in living cells and organisms .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole
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InChI

InChI=1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
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InChI Key

XKLNOVWDVMWTOB-UHFFFAOYSA-N
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Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2
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Molecular Formula

C12H13N
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DSSTOX Substance ID

DTXSID00240969
Record name 1,2,3,4-Tetrahydrocarbazole
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Molecular Weight

171.24 g/mol
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Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,2,3,4-Tetrahydrocarbazole
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Product Name

1,2,3,4-Tetrahydrocarbazole

CAS RN

942-01-8
Record name 1,2,3,4-Tetrahydrocarbazole
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Record name 2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
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Synthesis routes and methods I

Procedure details

In Scheme XVII, Step A, a phenylhydrazine salt (for example the hydrochloride salt) of formula (4), is reacted with a cyclic ketone of formula (3), wherein Z=OBn, in a Fischer indole reaction to provide a tetrahydrocarbazole of formula (5). The hydrazine and ketone are reacted in acetic acid and heated at about 60 to 110° C., for about 4 to 48 hours. The product is isolated by removal of the acetic acid under reduced pressure and trituration of the material in an inert solvent, preferably dichloromethane. After filtration, the filtrate is concentrated and the resulting material purified using standard techniques such as recrystillization or silica gel chromatography.
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cyclic ketone
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Synthesis routes and methods II

Procedure details

Cyclohexanone (2.0 ml., 0.020 mole), phenylhydrazine hydrochloride (2.88 g., (0.020 mole) and 6.0 ml. of freshly distilled pyridine are combined, heated at reflux (115° C) for 3 hours, then allowed to cool to room temperature and allowed to stir overnight. About 25 ml. of water is added and the precipitated solids are collected by decantation. After washing again with water, the solids are dissolved in a mixture of 20 ml. of ethanol and 5 ml. of water and set aside. The resulting crystals are collected by filtration, washed with aqueous ethanol and dried to afford 2.65 g. (77.5% of theory) of the title compound, M.P. 119°-120° C. A mixture of the product and an authentic sample of 1,2,3,4-tetrahydrocarbazole also melted at 119°-120° C.
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Synthesis routes and methods III

Procedure details

N-phenyl-5-cyanoindole from N-chloro-N-phenyl-4-cyanoaniline and methylthioacetaldehyde;
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Synthesis routes and methods IV

Procedure details

This compound was prepared using the same general procedure as outlined for la starting with 4-dimethylamino-7-azaindole. To a 25 mL round-bottomed flask containing a magnetic stirring bar equipped with a reflux condenser and a three-way stopcock connected to an argon balloon was charged with (2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine (12 mg, 0.05 mmol) followed by toluene (2 mL), maleimide (157 mg, 0.79 mmol) and ytterbium(III) bromide (19 mg, 0.04 mmol). The reaction mixture was refluxed for 1 h and the toluene evaporated under vacuum. The crude material was triturated with methanol (10 mL) filtered and washed with methanol. The filtrate was concentrated and purified by silica gel column chromatography to obtain tetrahydrocarbazole (15 mg, 88% yield). An oven dried, 25 mL round-bottomed flask containing a magnetic stirring bar was charged with 7-dimethylamino-1,2,3,3a,3b,6a,11,11b-octahydro-5,10,11-triaza-benzo[a]trindene-4,6-dione (15 mg, 0.04 mmol) followed by acetonitrile (4 mL). DDQ (35 mg, 0.15 mmol) was added at 15° C. and then stirred at rt for 1 h and at reflux for 6 h. Acetonitrile was evaporated under vacuum and dissolved in ethyl acetate then washed with saturated sodium bicarbonate, brine, dried (MgSO4) and concentrated to give a crude material. The crude material was purified by silica gel column chromatography to give Sac (2.3 mg, 15% yield). MS (m/z): 321 (M+1).
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(2-cyclopent-1-enyl-1H-pyrrolo[2,3-b]pyridine-4-yl)-dimethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydrocarbazole
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1,2,3,4-Tetrahydrocarbazole
Reactant of Route 3
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1,2,3,4-Tetrahydrocarbazole
Reactant of Route 4
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Reactant of Route 5
1,2,3,4-Tetrahydrocarbazole
Reactant of Route 6
1,2,3,4-Tetrahydrocarbazole

Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-Tetrahydrocarbazole?

A1: The molecular formula of 1,2,3,4-Tetrahydrocarbazole is C12H13N, and its molecular weight is 171.24 g/mol.

Q2: Are there any spectroscopic data available for THCz?

A2: Yes, various spectroscopic techniques have been used to characterize THCz. For instance, the IR spectrum of 2-oxo-10-methylpyrano[2,3-a]carbazole (a THCz derivative) shows a strong band at 1747 cm-1 characteristic of α-pyrones and an intense band at 3373 cm-1 due to N-H stretching vibrations. 1H NMR spectroscopy reveals detailed structural information about THCz derivatives. Mass spectrometry provides insights into fragmentation patterns and helps confirm the molecular weight. UV-Vis spectroscopy is useful for studying charge transfer complexes involving THCz.

Q3: What are the common synthetic routes to access THCz?

A3: Several synthetic strategies have been developed for THCz, with the Fischer indole synthesis being a classical approach. This method involves the condensation of cyclohexanone with various phenylhydrazines, typically in the presence of an acid catalyst. Alternative approaches include the use of N-methanesulfonyl-2-(cyclohex-1-enyl)aniline as a starting material and the Petasis reaction. Notably, green chemistry principles have been incorporated into THCz synthesis, such as using ultrasonic irradiation and developing one-pot procedures.

Q4: What types of reactions can THCz undergo?

A4: THCz exhibits diverse reactivity, undergoing reactions such as N-acylation, Vilsmeier-Haack reaction, and reactions with fluoroalkanesulfonyl azides leading to interesting rearrangement products. It can also be oxidized to form carbazoloquinones. Its derivatives are amenable to further functionalization, leading to a wide range of substituted THCz analogs.

Q5: Can THCz undergo a retro-Diels-Alder reaction?

A5: Yes, studies using mass spectrometry have demonstrated that THCz can undergo a retro-Diels-Alder reaction under electron impact conditions. This reaction involves the elimination of ethylene (C2 and C3) from the THCz molecule.

Q6: Does THCz exhibit any biological activity?

A6: THCz derivatives have shown promising biological activities, including antitumor, antimicrobial, antifungal, and antidiabetic properties. Some derivatives have shown potential as antidepressants and trypanocides.

Q7: Are there any known interactions of THCz derivatives with specific biological targets?

A7: Research suggests that some THCz derivatives can act as 5-HT6 serotonin receptor ligands. For instance, N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole displayed high binding affinity (Ki = 29 nM) to this receptor.

Q8: What is the significance of the tetrahydrocarbazole core in medicinal chemistry?

A8: The tetrahydrocarbazole core is found in numerous naturally occurring alkaloids with diverse biological activities. Its structural resemblance to biologically active indole alkaloids makes it an attractive scaffold for designing and synthesizing new pharmaceutical agents.

Q9: Has THCz been investigated for its material properties?

A9: While biological applications dominate the research on THCz, its use in charge-transfer complexes with chloranil has been explored. These complexes show potential in materials science, particularly in organic electronics.

Q10: How does the structure of THCz influence its properties and applications?

A10: The tricyclic structure of THCz, incorporating a pyrrole and a cyclohexane ring fused to a benzene ring, imparts unique electronic and structural features. This influences its reactivity, solubility, and interactions with biological targets, contributing to its diverse applications.

Q11: Have computational methods been used to study THCz?

A11: Yes, computational chemistry has played a role in understanding THCz and its derivatives. For example, theoretical calculations have been employed to investigate the stability and isomerism of phosphorus ylides derived from THCz.

Q12: Has the environmental impact of THCz been assessed?

A12: While specific studies on the environmental impact of THCz are limited, research on the aqueous high-temperature chemistry of nitrogen-containing heterocycles, including THCz, in supercritical water provides valuable insights into its potential degradation pathways.

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